Cas no 936845-82-8 (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol)

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 6-position and a methyl group at the 2-position, linked to a piperidin-4-ol moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and methyl groups enhance reactivity for further functionalization, while the hydroxyl group on the piperidine ring offers a handle for derivatization or hydrogen bonding interactions. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound’s purity and stability ensure consistent performance in synthetic workflows.
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol structure
936845-82-8 structure
Product Name:1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
CAS No:936845-82-8
MF:C10H14ClN3O
MW:227.690660953522
MDL:MFCD09865027
CID:2195095
PubChem ID:42544325
Update Time:2025-10-30

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
    • 1-(6-Chloro-2-methyl-4-pyrimidinyl)-4-piperidinol
    • 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-hydroxypiperidine
    • MFCD09865027
    • AKOS005073544
    • 936845-82-8
    • SB44060
    • DB-354037
    • F1967-4695
    • MB-0707
    • SCHEMBL5429458
    • RHOOAXSEXGGPIG-UHFFFAOYSA-N
    • MDL: MFCD09865027
    • Inchi: 1S/C10H14ClN3O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
    • InChI Key: RHOOAXSEXGGPIG-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C)=N1)N1CCC(CC1)O

Computed Properties

  • Exact Mass: 227.0825398Da
  • Monoisotopic Mass: 227.0825398Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Melting Point: 152-154°C

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Pricemore >>

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1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:936845-82-8)1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
Order Number:A1193390
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:21
Price ($):192.0
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Additional information on 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS No. 936845-82-8): A Comprehensive Overview of Its Properties and Applications

In the realm of organic chemistry and pharmaceutical research, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS No. 936845-82-8) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its pyrimidine and piperidine moieties, is a subject of interest for researchers exploring novel small molecule inhibitors and bioactive compounds. Its molecular formula, C10H14ClN3O, and precise molecular weight of 227.69 g/mol make it a versatile candidate for various synthetic and medicinal chemistry endeavors.

The 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol structure combines a chloro-substituted pyrimidine ring with a hydroxyl-functionalized piperidine, offering a balanced polarity that enhances its solubility and reactivity. This property is particularly valuable in drug discovery, where researchers seek compounds with optimal pharmacokinetic profiles. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such scaffolds, as they can be efficiently screened for target binding affinity using advanced algorithms.

One of the most frequently searched questions about CAS No. 936845-82-8 revolves around its synthetic routes. The compound is typically synthesized via nucleophilic substitution reactions, where the 6-chloro-2-methylpyrimidin-4-amine intermediate reacts with 4-hydroxypiperidine under controlled conditions. This process is often optimized for high yield and minimal byproducts, aligning with the growing demand for green chemistry practices. Researchers also explore its crystallization behavior, as understanding its solid-state properties is critical for formulation development.

In the context of medicinal chemistry, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol has been investigated for its potential role in modulating enzyme activity and receptor interactions. Its heterocyclic framework is reminiscent of several FDA-approved drugs, sparking interest in its structure-activity relationships (SAR). For instance, the chloro and methyl substituents on the pyrimidine ring may influence its electron distribution, thereby affecting its binding kinetics. Such insights are invaluable for hit-to-lead optimization in early-stage drug development.

Beyond pharmaceuticals, CAS No. 936845-82-8 finds utility in material science and agrochemical research. Its stability under varying pH conditions makes it a candidate for functionalized polymers or catalysts. Additionally, its piperidine-OH group offers a handle for further derivatization, enabling the creation of custom ligands for metal-organic frameworks (MOFs). These applications align with the broader scientific community's focus on sustainable materials and renewable energy solutions.

From an analytical chemistry perspective, characterizing 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity assessment and structural confirmation, which are critical for regulatory compliance and reproducibility. The compound's UV-Vis absorption properties are also studied, as they may inform its use in photocatalysis or sensor development.

As the scientific community continues to explore 936845-82-8, its relevance in interdisciplinary research becomes increasingly apparent. Whether in targeted therapy, catalysis, or material engineering, this compound exemplifies the synergy between molecular design and practical innovation. With advancements in automated synthesis and machine learning, the future holds exciting possibilities for leveraging its unique properties.

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Amadis Chemical Company Limited
(CAS:936845-82-8)1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
A1193390
Purity:99%
Quantity:5g
Price ($):192.0
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